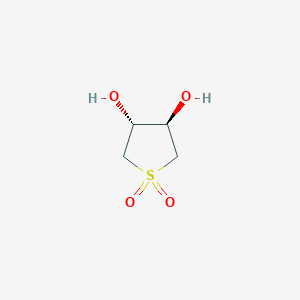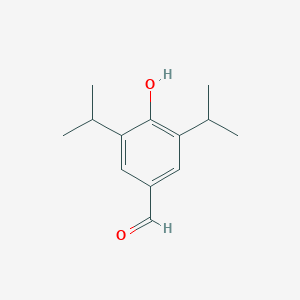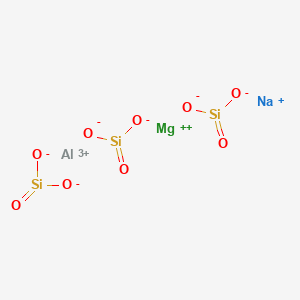
Cerium(3+) perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cerium(3+) perchlorate is an inorganic compound composed of cerium and perchloric acid. It is a cerium salt where cerium is in the +3 oxidation state. This compound is known for its high solubility in water and its use in various chemical applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cerium(3+) perchlorate can be synthesized by reacting cerium(3+) oxide or cerium(3+) hydroxide with perchloric acid. The reaction typically involves dissolving cerium(3+) oxide or hydroxide in an aqueous solution of perchloric acid, followed by evaporation to obtain the crystalline product.
Industrial Production Methods: In industrial settings, this compound is often produced by the controlled reaction of cerium(3+) nitrate with perchloric acid. The process involves careful handling of perchloric acid due to its highly reactive and potentially explosive nature.
Analyse Chemischer Reaktionen
Types of Reactions: Cerium(3+) perchlorate undergoes various chemical reactions, including:
Oxidation: Cerium(3+) can be oxidized to cerium(4+) in the presence of strong oxidizing agents.
Reduction: Cerium(4+) can be reduced back to cerium(3+) using reducing agents.
Substitution: this compound can participate in substitution reactions where the perchlorate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Various anions like chloride, nitrate, or sulfate can replace the perchlorate ion under appropriate conditions.
Major Products:
Oxidation: Cerium(4+) compounds such as cerium(4+) oxide.
Reduction: Cerium(3+) compounds such as cerium(3+) chloride.
Substitution: Cerium salts with different anions, such as cerium(3+) chloride or cerium(3+) nitrate.
Wissenschaftliche Forschungsanwendungen
Cerium(3+) perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in biological systems due to its redox properties.
Medicine: Studied for its potential therapeutic applications, including its use in wound healing and as an antimicrobial agent.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of cerium(3+) perchlorate involves its ability to undergo redox reactions. Cerium can switch between the +3 and +4 oxidation states, making it a versatile redox agent. This property allows it to participate in various chemical reactions, including oxidation-reduction processes. In biological systems, cerium can mimic calcium and interact with biomolecules, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Cerium(3+) chloride: Another cerium(3+) salt, known for its use in organic synthesis and as a precursor for other cerium compounds.
Cerium(3+) nitrate: Used in similar applications as cerium(3+) perchlorate, including as a catalyst and in material science.
Cerium(4+) perchlorate: A cerium(4+) salt with higher oxidation potential, used in different chemical reactions compared to this compound.
Uniqueness: this compound is unique due to its high solubility in water and its ability to participate in a wide range of chemical reactions. Its redox properties make it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
14017-47-1 |
|---|---|
Molekularformel |
CeClHO4 |
Molekulargewicht |
240.57 g/mol |
IUPAC-Name |
cerium;perchloric acid |
InChI |
InChI=1S/Ce.ClHO4/c;2-1(3,4)5/h;(H,2,3,4,5) |
InChI-Schlüssel |
XKVZLRDEADGMFT-UHFFFAOYSA-N |
SMILES |
[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ce+3] |
Kanonische SMILES |
OCl(=O)(=O)=O.[Ce] |
Key on ui other cas no. |
14017-47-1 |
Piktogramme |
Oxidizer; Irritant |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B77712.png)











